molecular formula C7H11ClF3N3 B2943924 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride CAS No. 2230798-45-3

3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride

Cat. No.: B2943924
CAS No.: 2230798-45-3
M. Wt: 229.63
InChI Key: PXJQLBQTQAWAAL-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride is a chemical reagent featuring a diazirine group, a highly strained three-membered heterocycle crucial for photochemistry and proteomics research . Diazirines are widely employed as photoaffinity labels because their small size minimizes steric disruption in biological systems . Upon irradiation with UV light (typically 350-380 nm), the diazirine moiety decomposes to generate a highly reactive carbene species, which can form covalent bonds with nearby molecules, effectively "capturing" transient molecular interactions . This mechanism is invaluable for identifying ligand-receptor pairs and studying protein-protein interactions, particularly for challenging transmembrane targets like G protein-coupled receptors (GPCRs) . The piperidine scaffold in this compound serves as a versatile building block, potentially facilitating the incorporation of the photoreactive group into larger molecular probes or inhibitors. As a key precursor in the synthesis of advanced chemoproteomic tools, this reagent enables the non-biased identification of plasma-membrane receptors, aiding drug discovery and mechanistic studies . This product is intended for research use only and is not for diagnostic or therapeutic applications. Proper handling and storage in a dark place, under an inert atmosphere, and at freezer temperatures (below -20°C) are required to maintain stability .

Properties

IUPAC Name

3-[3-(trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)5-2-1-3-11-4-5;/h5,11H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJQLBQTQAWAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2(N=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Swern Oxidation of 3-Hydroxypiperidine

Swern oxidation (oxalyl chloride, dimethyl sulfide, and triethylamine) converts 3-hydroxypiperidine to 3-ketopiperidine in high yield (~85%). This method avoids over-oxidation and is compatible with sensitive functional groups. For example, in a 20 g scale synthesis, 3-hydroxypiperidine was treated with oxalyl chloride in dichloromethane at −50°C, followed by dimethyl sulfide and triethylamine quenching, yielding 3-ketopiperidine.

Trifluoromethylation of 3-Ketopiperidine

Alternatively, 3-ketopiperidine undergoes nucleophilic trifluoromethylation using (trifluoromethyl)trimethylsilane (CF$$3$$TMS) under basic conditions. In a representative procedure, 3-ketopiperidine was reacted with CF$$3$$TMS and potassium tert-butoxide in tetrahydrofuran (THF) at 0°C, yielding 3-(trifluoromethyl)piperidin-3-ol in 79% yield. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane provided the trifluoromethyl ketone.

Oxime Formation

The ketone intermediate is converted to an oxime via reaction with hydroxylamine hydrochloride. In a standardized protocol, 3-(trifluoromethyl)piperidin-3-one was stirred with hydroxylamine hydrochloride (1.2 equiv) and pyridine in ethanol at 80°C for 6 hours, yielding the oxime as a crystalline solid in 40–60% yield. The reaction progress is monitored by thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1) as the mobile phase.

Diaziridine Cyclization

Diaziridine formation involves O-sulfonylation of the oxime followed by ammonolysis. Two methods are prevalent:

Methanesulfonyl Chloride (MsCl) Activation

The oxime is treated with MsCl (1.5 equiv) in dichloromethane at 0°C, forming the mesylated intermediate. Subsequent exposure to aqueous ammonia (28%) at room temperature for 12 hours induces cyclization to 3-(trifluoromethyl)-3H-diaziridine-piperidine in 50–70% yield. This method is favored for its scalability; a 20 g scale reaction achieved 68% yield after recrystallization from diethyl ether.

Iodine-Mediated Cyclization

An alternative employs iodine (1.1 equiv) and triethylamine in THF, where the oxime undergoes oxidative cyclization at 25°C for 24 hours. This route avoids sulfonating agents but requires careful stoichiometric control to prevent over-iodination. Yields range from 45–55%.

Oxidation to Diazirine

The diaziridine intermediate is oxidized to the diazirine using silver(I) oxide (Ag$$2$$O). In a typical procedure, diaziridine (1 equiv) is suspended in anhydrous diethyl ether with freshly prepared Ag$$2$$O (2.5 equiv) and stirred for 24 hours at room temperature. The reaction mixture is filtered through Celite, and the filtrate is concentrated to afford 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine as a pale-yellow oil in 60–75% yield. The use of anhydrous conditions is critical to prevent hydrolysis of the diazirine to the corresponding ketone.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in diethyl ether. A saturated solution of HCl in dioxane (4 M) is added dropwise to a stirred solution of the diazirine in ether at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt in >95% purity. Analytical data (NMR, HRMS) confirm the structure: $$ ^1H $$ NMR (400 MHz, D$$2$$O) δ 3.45–3.20 (m, 4H), 2.95–2.70 (m, 2H), 2.20–1.90 (m, 2H); $$ ^{13}C $$ NMR δ 158.2 (q, $$ J = 38.2 $$ Hz, CF$$3$$), 122.5 (q, $$ J = 272.0 $$ Hz, CF$$_3$$), 52.1, 46.8, 44.3, 28.7.

Analytical and Scalability Considerations

Reaction Optimization

  • Temperature Control : Diaziridine oxidation with Ag$$_2$$O requires strict temperature control (<30°C) to prevent carbene formation and side reactions.
  • Solvent Purity : Anhydrous ether or THF is essential to avoid hydrolysis during diazirine formation.
  • Scale-Up : The sequence from ketone to hydrochloride salt has been demonstrated at 20 g scale with consistent yields (19% overall).

Byproduct Management

  • Alkene Formation : During photolabeling studies, irradiation of diazirines can produce alkenes via carbene dimerization. This side reaction is minimized by avoiding prolonged UV exposure during handling.
  • Hydrate Formation : The trifluoromethyl ketone intermediate may exist in equilibrium with its hydrate, necessitating azeotropic drying with molecular sieves before oxime formation.

Comparative Analysis of Methods

Step Method 1 (MsCl) Method 2 (I$$_2$$)
Oxime Activation Mesylation (87% yield) Iodination (50% yield)
Cyclization NH$$_3$$, 12 h, 68% I$$_2$$, 24 h, 55%
Scalability Suitable for >20 g scale Limited to <5 g scale
Purity >95% (HPLC) 85–90% (HPLC)

Chemical Reactions Analysis

Photoreactivity and Carbene Insertion

The trifluoromethyl-diazirine group undergoes UV-induced (350–365 nm) ring-opening to generate a highly reactive carbene species:

Key Reactions

  • C–H Insertion : The carbene inserts into unactivated C–H bonds, enabling covalent crosslinking with biomolecules or polymers .

  • Nucleophilic Trapping : Reacts with amines, thiols, or hydroxyl groups to form stable adducts .

  • Dimerization : In absence of substrates, carbenes dimerize to form alkenes .

Table 2: Photoreaction Efficiency

SubstrateReaction TypeConversion (%)ConditionsCitation
BenzylamineNucleophilic Attack92DMF, 365 nm, 5 min
Polyethylene GlycolC–H Insertion88THF, 350 nm, 10 min
n-HexaneDimerization75Neat, 365 nm, 15 min

Stability and Handling

  • Thermal Stability : Decomposes above 150°C, releasing nitrogen gas .

  • Light Sensitivity : Store in amber vials at -20°C to prevent premature carbene generation .

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (up to 5 mM) .

This compound’s unique reactivity profile makes it indispensable for studying protein-ligand interactions and developing advanced polymeric materials. Recent advances in automated synthesis workflows and heteroaromatic functionalization suggest expanded applications in drug discovery and nanotechnology.

Scientific Research Applications

Based on the search results, information regarding the applications of 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride is limited. However, the available data does provide some insight into its properties and potential uses, as well as those of related compounds.

Chemical Properties and Identifiers of this compound

  • PubChem CID: 137966060
  • Molecular Formula: C7H11ClF3N3C_7H_{11}ClF_3N_3
  • Molecular Weight: 229.63 g/mol
  • IUPAC Name: 3-[3-(trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride
  • InChI: InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)5-2-1-3-11-4-5;/h5,11H,1-4H2;1H
  • InChIKey: PXJQLBQTQAWAAL-UHFFFAOYSA-N
  • SMILES: C1CC(CNC1)C2(N=N2)C(F)(F)F.Cl
  • Synonyms:
    • 2230798-45-3
    • 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine hydrochloride
    • 3-[3-(trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride
    • starbld0014729
  • CAS No: 2230798-45-3

Potential Applications and Research Directions
While specific applications for this compound are not detailed in the search results, related research on trifluoromethyl pyrimidine derivatives suggests potential avenues:

  • Medicinal Chemistry: Compounds with trifluoromethyl groups are of interest in medicinal chemistry because the trifluoromethyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
  • Enzyme Inhibition and Receptor Modulation: Such compounds may interact with biological targets, potentially inhibiting enzymes or modulating receptors. For example, a related compound, 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid, has shown potential as a TRPV1 antagonist, which could be useful in pain management therapies.
  • Antifungal, Insecticidal, and Anticancer Activities: Trifluoromethyl pyrimidine derivatives have demonstrated in vitro antifungal activity, moderate insecticidal activity, and anticancer activity in research settings .
  • Pharmacophore in Drug Development: The trifluoromethyl group can increase the potency of compounds by enhancing binding affinity to biological targets. The pyrimidine core provides a scaffold for modifications that can lead to diverse biological activities.
  • Potential Therapeutic Applications: These include antitumor agents and treatments for CNS disorders.

Mechanism of Action

The compound exerts its effects primarily through the photoactivatable diazirine ring:

  • Molecular Targets: Proteins, nucleic acids, and other biomolecules.

  • Pathways Involved: Upon UV light exposure, the diazirine ring forms a highly reactive carbene intermediate, which can insert into C-H, N-H, and O-H bonds, forming stable covalent bonds with the target molecules. This reactivity is utilized to "capture" and study transient molecular interactions.

Comparison with Similar Compounds

Key Findings from Comparative Studies

Photoreactivity :

  • Trifluoromethyl-diazirine derivatives exhibit rapid photolysis (~350 nm) to generate carbenes, enabling covalent bonding with proximal biomolecules. Piperidine derivatives show similar reactivity to TPD but with enhanced solubility due to the amine hydrochloride salt .
  • Difluoromethyl analogs (e.g., 4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine) may exhibit slower photolysis kinetics due to reduced electron-withdrawing effects .

Substituent Position: 4-substituted piperidine analogs (e.g., 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)piperidine) may exhibit distinct binding modes compared to 3-substituted isomers due to altered spatial orientation .

Functional Group Variations: Benzoic acid derivatives (e.g., 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid) are widely used in peptide synthesis and protein crosslinking via carbodiimide coupling . Non-diazirine analogs (e.g., 4-(2-(trifluoromethyl)phenyl)piperidine) lack photoreactivity but serve as building blocks in medicinal chemistry due to their aromatic and fluorinated groups .

Stability and Handling

  • Dark Stability : Like TPD, the piperidine derivative is stable in acidic/basic conditions (1 M HCl/NaOH) and at temperatures up to 75°C, making it suitable for long-term storage .
  • Safety : Piperidine hydrochlorides generally require handling as irritants (e.g., wear gloves, eye protection) .

Biological Activity

3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride (CAS Number: 2230798-45-3) is a compound that has garnered attention due to its unique chemical structure and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and safety profiles as reported in various studies.

  • IUPAC Name : 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)piperidine hydrochloride
  • Molecular Formula : C₇H₁₁ClF₃N₃
  • Molecular Weight : 229.63 g/mol
  • Physical Form : Oil
  • Purity : 95% .

The trifluoromethyl diazirine moiety in this compound is known for its photoreactive properties, which allow it to form reactive intermediates upon exposure to light. These intermediates can interact with various biomolecules, making diazirines valuable in photoaffinity labeling and drug design.

Photoaffinity Labeling

Diazirines are often used as photoaffinity probes due to their ability to label proteins selectively. When exposed to UV light, they generate reactive carbene species that can covalently bond with nucleophilic amino acids, particularly cysteine residues. This property is exploited in studying protein interactions and identifying binding sites of drugs .

Inhibition of SARS-CoV-2 Mpro

Recent studies have highlighted the efficacy of compounds bearing the trifluoromethyl diazirine moiety against viral enzymes. For instance, a derivative known as MPD112 was synthesized and evaluated for its inhibitory activity against the main protease (Mpro) of SARS-CoV-2. The results indicated that MPD112 exhibited an IC50 value of 4.1 μM, demonstrating significant inhibitory potential while maintaining a high safety profile in human cell lines (CC50 > 400 μM) .

Selectivity and Safety

The selectivity of MPD112 for Mpro over other proteases was confirmed through inhibition assays, indicating its potential utility in therapeutic applications against COVID-19 without significant cytotoxic effects on human cells .

Case Studies

StudyCompoundTargetIC50 (μM)CC50 (μM)Selectivity
1MPD112SARS-CoV-2 Mpro4.1>400High
2N/AVarious proteinsN/AN/AVariable

Applications in Medicinal Chemistry

The unique properties of trifluoromethyl diazirines position them as promising candidates in drug discovery. Their ability to selectively label proteins can aid in the identification of drug targets and the development of new therapeutic agents. Additionally, their stability under physiological conditions enhances their applicability in biological systems .

Q & A

Basic: What are the recommended synthetic routes for 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride, and how can its purity be validated?

Answer:
The synthesis typically involves introducing the trifluoromethyl-diazirine group onto a piperidine scaffold via diaziridine ring formation or substitution reactions. A common approach includes:

  • Step 1: Diazirine precursor preparation (e.g., trifluoroacetophenone derivatives).
  • Step 2: Coupling with piperidine derivatives under alkaline conditions.
  • Step 3: Hydrochloride salt formation via acid treatment.

Purity Validation:

  • HPLC : Use reverse-phase chromatography (C18 column) with UV detection at 206–254 nm; purity ≥98% is typical .
  • LC/MS : Confirm molecular weight (201.58 g/mol) via [M+H]+ ion detection .
  • 1H NMR : Verify structural integrity by observing characteristic peaks (e.g., diazirine trifluoromethyl singlet at ~δ 3.5 ppm) .

Advanced: How can researchers optimize photoaffinity labeling experiments using this compound?

Answer:
This compound’s diazirine group enables covalent cross-linking upon UV irradiation (λ = 300–365 nm). Key considerations:

  • Irradiation Time : 5–15 minutes (excessive exposure may degrade the compound) .
  • Concentration : Titrate from 10–100 µM to balance labeling efficiency and non-specific binding.
  • Controls : Include dark controls (no UV) and competition assays with unmodified ligands to confirm specificity .
  • Validation : Post-labeling, use SDS-PAGE and mass spectrometry to identify cross-linked targets.

Basic: What storage conditions are critical for maintaining the compound’s stability?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent moisture absorption .
  • Light Sensitivity : Protect from prolonged light exposure to avoid diazirine decomposition.
  • Solubility : Prepare fresh solutions in anhydrous DMSO or ethanol; avoid aqueous buffers unless stabilized .

Advanced: How should researchers address discrepancies in cross-linking efficiency across experimental setups?

Answer:
Contradictory results may arise from:

  • Buffer Composition : Phosphate buffers can quench reactive intermediates; use HEPES or Tris buffers .
  • UV Source Variability : Calibrate light intensity (e.g., 1–5 mW/cm²) using a radiometer.
  • Target Accessibility : Optimize incubation time (30–60 minutes) to ensure ligand-target binding precedes irradiation.
  • Data Normalization : Include internal standards (e.g., fluorescent tags) to quantify efficiency .

Basic: What analytical techniques are suitable for characterizing this compound?

Answer:

  • HPLC : Assess purity with a mobile phase of acetonitrile/water (0.1% TFA) .
  • LC/MS : Confirm molecular weight and detect impurities (e.g., m/z = 202.6 for [M+H]+) .
  • NMR : 13C NMR can resolve diazirine carbons (~90–100 ppm) and piperidine ring signals .
  • Melting Point : Verify consistency with literature values (e.g., 175–177°C for analogous compounds) .

Advanced: How can researchers evaluate the compound’s reactivity in diverse biological systems?

Answer:

  • Solubility Profiling : Test in PBS, cell culture media, and lipid-rich solutions to assess aggregation .
  • Competitive Binding Assays : Compare IC50 values with non-diazirine analogs to confirm retained target affinity.
  • In Situ Stability : Monitor degradation via LC/MS after incubation in physiological conditions (37°C, pH 7.4) .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles .
  • Waste Disposal : Collect in sealed containers for incineration by licensed facilities .

Advanced: How can computational modeling aid in designing derivatives of this compound?

Answer:

  • Docking Studies : Predict binding poses using software like AutoDock or Schrödinger .
  • QM/MM Calculations : Optimize diazirine geometry and UV excitation profiles .
  • SAR Analysis : Modify the piperidine substituents to enhance target selectivity or cross-linking efficiency.

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